10-Fold Lyase Selectivity Over Hydroxylase vs. Abiraterone's 6-Fold Hydroxylase Preference
VT-464 demonstrates 10-fold selectivity for CYP17 lyase (IC50: 69 nM) over hydroxylase (IC50: 670 nM) in human enzyme assays. In contrast, abiraterone exhibits a 6-fold preference for hydroxylase (IC50: 2.5 nM) over lyase (IC50: 15 nM), representing an inverted selectivity profile [1]. In a castrate male rhesus monkey model, abiraterone treatment resulted in elevated plasma progesterone (>9,000% peak increase) and cortisol suppression (p ≤ 0.005 vs. vehicle), whereas VT-464 produced androgen suppression without affecting upstream steroid accumulation or cortisol levels [1].
| Evidence Dimension | CYP17 lyase vs. hydroxylase selectivity ratio |
|---|---|
| Target Compound Data | Lyase IC50 = 69 nM; Hydroxylase IC50 = 670 nM; Selectivity ratio = 9.7 (~10-fold lyase-selective) |
| Comparator Or Baseline | Abiraterone: Lyase IC50 = 15 nM; Hydroxylase IC50 = 2.5 nM; Selectivity ratio = 0.167 (6-fold hydroxylase-preferring) |
| Quantified Difference | VT-464 exhibits ~58-fold greater relative lyase selectivity than abiraterone |
| Conditions | In vitro human CYP17 enzyme assay; in vivo validation in castrate male rhesus monkeys |
Why This Matters
Lyase-selective inhibition enables androgen depletion without requiring concomitant prednisone, reducing therapeutic complexity and potential glucocorticoid-related adverse effects.
- [1] Eisner JR, Abbott DH, Bird IM, et al. VT-464: A novel, selective inhibitor of P450c17(CYP17)-17,20 lyase for castration-refractory prostate cancer (CRPC). J Clin Oncol. 2012;30(5_suppl):198. doi:10.1200/jco.2012.30.5_suppl.198 View Source
